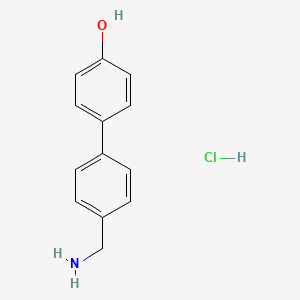
4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an aminomethyl group attached to one of the phenyl rings and a hydroxyl group on the other phenyl ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
作用機序
Target of Action
The primary target of 4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride, also known as HEAT hydrochloride , is the α1-adrenoceptor . This receptor plays a crucial role in the regulation of various physiological processes, including vascular smooth muscle contraction, cardiac function, and neurotransmitter release from sympathetic nerves.
Mode of Action
HEAT hydrochloride acts as a highly selective α1-adrenoceptor antagonist . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, HEAT hydrochloride binds to the α1-adrenoceptor, blocking its interaction with its natural ligands, such as norepinephrine. This prevents the receptor’s activation and the subsequent physiological responses.
Result of Action
By blocking the α1-adrenoceptor, HEAT hydrochloride can reduce the physiological effects associated with the activation of this receptor. This includes a potential decrease in blood pressure and heart rate, making it potentially useful in conditions like hypertension .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to form the corresponding amine. The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield biphenyl ketones, while substitution reactions can introduce various functional groups onto the biphenyl scaffold.
科学的研究の応用
4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzonitrile hydrochloride: Similar structure but with a nitrile group instead of a hydroxyl group.
4-(Aminomethyl)phenol hydrochloride: Similar structure but with a single phenyl ring.
4-(Aminomethyl)-1,1’-biphenyl-4-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride is unique due to the combination of the aminomethyl and hydroxyl groups on a biphenyl scaffold. This combination allows for versatile chemical reactivity and the potential for multiple interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-[4-(aminomethyl)phenyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8,15H,9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEDNOYUBKSWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
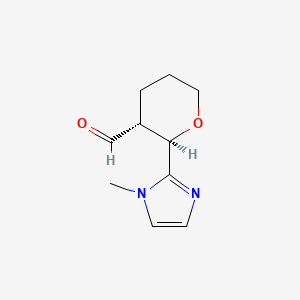
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B3019295.png)
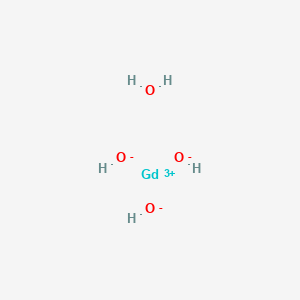
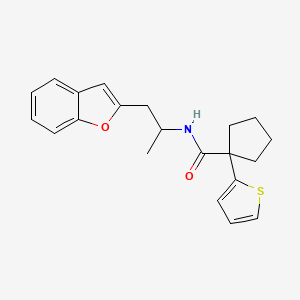
![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)
![N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3019306.png)
![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)
![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)
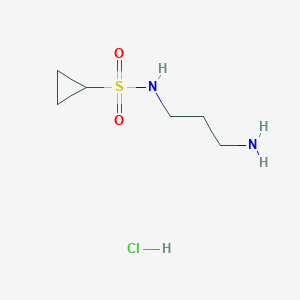
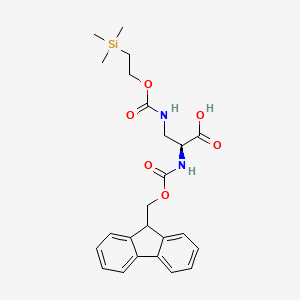
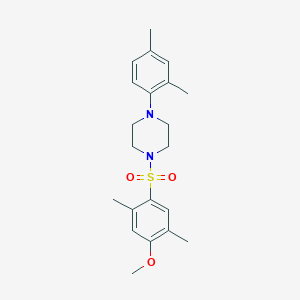
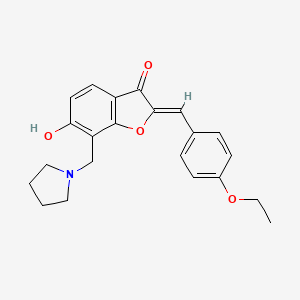

![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)
